

# Common side effects of Cx-717 in human clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Cx-717   |           |  |  |
| Cat. No.:            | B1669367 | Get Quote |  |  |

### **Technical Support Center: Cx-717 Clinical Trials**

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the ampakine compound **Cx-717**. It includes a summary of common side effects observed in human clinical trials, detailed experimental protocols, and troubleshooting guides in a guestion-and-answer format.

## Common Side Effects of Cx-717 in Human Clinical Trials

**Cx-717** has been generally well-tolerated in human clinical trials.[1][2] The most frequently reported adverse events are mild to moderate in severity.

#### **Quantitative Data on Side Effects**

The following table summarizes the common side effects observed in a Phase IIa clinical trial of **Cx-717** in adults with Attention-Deficit/Hyperactivity Disorder (ADHD). This study was a randomized, double-blind, placebo-controlled, 2-period crossover trial involving 68 male subjects.[3] Two doses of **Cx-717** were evaluated: 200 mg twice daily (BID) and 800 mg twice daily (BID).[3]



| Adverse Event     | Placebo            | Cx-717 (200 mg<br>BID) | Cx-717 (800 mg<br>BID)         |
|-------------------|--------------------|------------------------|--------------------------------|
| Headache          | Data not available | Data not available     | Prominently reported[4]        |
| Sleep Disturbance | Data not available | Data not available     | Most frequently reported[1][3] |
| Dizziness         | Data not available | Data not available     | Prominently reported[4]        |
| Nausea            | Data not available | Data not available     | Prominently reported[4]        |

Note: Specific frequency data for each treatment arm from the Phase IIa ADHD trial (NCT03375021) are not publicly available in the provided search results. The table indicates the side effects that were reported as "most frequently" or "prominently" in the available literature.

A separate safety and tolerability study in young and elderly healthy subjects also identified headache, dizziness, and nausea as prominent side effects.[4] In this multi-part study, **Cx-717** was well-tolerated at single doses up to 1600 mg and multiple doses up to 800 mg BID.[4]

# Experimental Protocols Phase IIa Clinical Trial in Adult ADHD (NCT03375021)

Objective: To assess the efficacy and safety of **Cx-717** in adults with ADHD.[5]

Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[3][5]

Participants: 68 male subjects, aged 18-50 years, meeting the DSM-IV criteria for adult ADHD with moderate to severe symptoms.[3]

Treatment:



- Treatment Periods: Each participant received two of the three possible treatments (placebo, 200 mg Cx-717 BID, or 800 mg Cx-717 BID) in a randomized sequence over two 3-week treatment periods.[3][5]
- Washout Period: A 2-week washout period separated the two treatment periods.[3]

Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[3]

# Signaling Pathway and Experimental Workflow Cx-717 Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

**Cx-717** is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which potentiates the receptor's response to glutamate. This leads to an increased influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby enhancing excitatory synaptic transmission.



Click to download full resolution via product page

Caption: **Cx-717** enhances glutamatergic signaling via AMPA receptor modulation.



## **Experimental Workflow: Phase IIa ADHD Clinical Trial**

The following diagram illustrates the workflow of the Phase IIa crossover clinical trial for **Cx-717** in adult ADHD.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD -A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortex Pharmaceuticals, Inc. Reports Positive Results With CX717 On The Primary Outcome Measure In Adult ADHD Study - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Common side effects of Cx-717 in human clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669367#common-side-effects-of-cx-717-in-human-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com